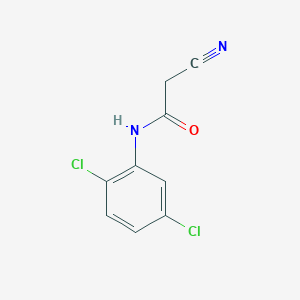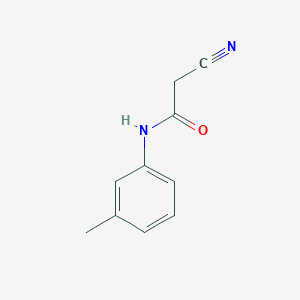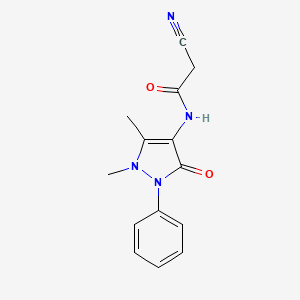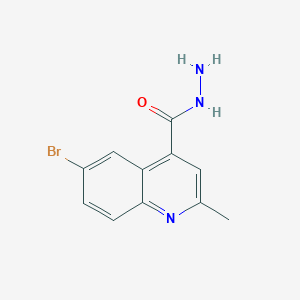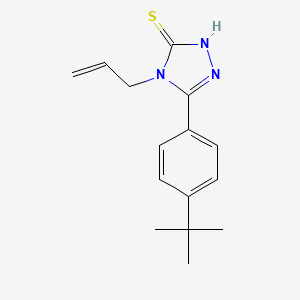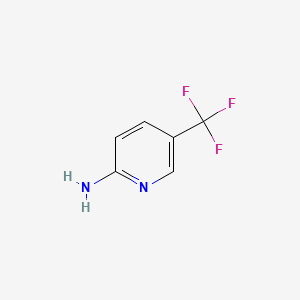
5-(三氟甲基)吡啶-2-胺
描述
5-(Trifluoromethyl)pyridin-2-amine, commonly known as TFMA, is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound that contains a nitrogen atom, three fluorine atoms, and a pyridine ring. TFMA has been studied for its various biochemical and physiological effects, as well as its potential applications in the lab.
科学研究应用
超分子化学
5-(三氟甲基)吡啶-2-胺作为构建块,用于创建双齿 N,N-配体,这些配体在超分子化学中至关重要 。这些配体可以与金属形成配合物,从而产生具有潜在应用的结构,用于分子识别和自组装过程。
催化
该化合物用于合成促进 Pd 催化的胺化反应的配体 。这些反应是创造复杂分子的基础,包括药物和聚合物,使其成为工业催化中的宝贵资产。
药理学
在制药行业,5-(三氟甲基)吡啶-2-胺的衍生物用于药物设计 。 它们在创建各种治疗靶点的选择性抑制剂方面特别有用,例如尿激酶纤溶酶原激活剂,这在癌症治疗中很重要 。
材料科学
该化合物在开发新材料方面发挥着作用。 它的衍生物可用于合成稳定高价碘的配体,高价碘应用于广泛的合成转化,有可能导致具有独特性能的新材料 。
环境科学
已发现 5-(三氟甲基)吡啶-2-胺衍生物比其他衍生物具有更高的杀真菌活性,使其在农药合成中具有价值 。这种应用对于开发环保农药至关重要。
分析化学
在分析化学中,该化合物的衍生物用于稳定金属配合物,这些配合物可以使用各种光谱方法进行分析,有助于物质的检测和定量 。
生物化学研究
该化合物参与合成与 DNA 结合的分子,这些分子可用于研究 DNA-蛋白质相互作用和遗传调控机制 。
工业应用
5-(三氟甲基)吡啶-2-胺是工业化学中的一种通用试剂,用于合成用于各种应用的复杂分子,包括天然产物合成和分子识别元件 。
这些领域中的每一个都利用了 5-(三氟甲基)吡啶-2-胺的独特性能来创新和增强科学研究和工业应用。 该化合物将含氟基团引入分子中的能力,因其对电子性能、溶解度和亲脂性的影响而特别受重视 。
安全和危害
5-(Trifluoromethyl)pyridin-2-amine is classified as dangerous according to the GHS06 hazard code. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
生化分析
Biochemical Properties
5-(Trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the synthesis of selective inhibitors of enzymes such as urokinase plasminogen activator. This enzyme is involved in the degradation of the extracellular matrix, which is a critical process in cancer metastasis. By inhibiting urokinase plasminogen activator, 5-(Trifluoromethyl)pyridin-2-amine can potentially be used in non-cytotoxic cancer therapies .
Additionally, 5-(Trifluoromethyl)pyridin-2-amine interacts with various proteins and DNA molecules, forming complexes that exhibit luminescent properties. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and π-π stacking interactions with aromatic residues in proteins and nucleic acids .
Cellular Effects
The effects of 5-(Trifluoromethyl)pyridin-2-amine on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, 5-(Trifluoromethyl)pyridin-2-amine can affect gene expression and cellular metabolism, leading to altered cell function .
In cancer cells, 5-(Trifluoromethyl)pyridin-2-amine has demonstrated cytotoxic activity, which is attributed to its ability to bind with DNA and disrupt normal cellular processes. This disruption can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 5-(Trifluoromethyl)pyridin-2-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzymes such as urokinase plasminogen activator. This inhibition is achieved through the binding of 5-(Trifluoromethyl)pyridin-2-amine to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity .
Furthermore, 5-(Trifluoromethyl)pyridin-2-amine can interact with DNA, forming stable complexes that interfere with DNA replication and transcription. These interactions can lead to changes in gene expression, ultimately affecting cellular function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)pyridin-2-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to 5-(Trifluoromethyl)pyridin-2-amine can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)pyridin-2-amine in animal models vary with different dosages. At low doses, the compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, 5-(Trifluoromethyl)pyridin-2-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical cellular components and metabolic pathways .
Metabolic Pathways
5-(Trifluoromethyl)pyridin-2-amine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid. These metabolic processes facilitate the elimination of 5-(Trifluoromethyl)pyridin-2-amine from the body .
Transport and Distribution
Within cells and tissues, 5-(Trifluoromethyl)pyridin-2-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. For instance, 5-(Trifluoromethyl)pyridin-2-amine can bind to albumin in the bloodstream, facilitating its transport to target tissues .
Subcellular Localization
The subcellular localization of 5-(Trifluoromethyl)pyridin-2-amine is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 5-(Trifluoromethyl)pyridin-2-amine may accumulate in the nucleus, where it can interact with DNA and exert its effects on gene expression .
属性
IUPAC Name |
5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGVKIIEIXOMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352866 | |
| Record name | 5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74784-70-6 | |
| Record name | 5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 5-(Trifluoromethyl)pyridin-2-amine?
A: 5-(Trifluoromethyl)pyridin-2-amine, a key building block in various chemical syntheses, has the molecular formula C6H4ClF3N2. [] While the provided abstracts do not detail spectroscopic data, they highlight a key structural feature: the fluorine atoms within the trifluoromethyl group exhibit disorder in the crystal structure. This disorder is characterized by two distinct orientations with an occupancy ratio of 0.683(14):0.317(14). []
Q2: How is 5-(Trifluoromethyl)pyridin-2-amine used in the development of pharmaceutical compounds?
A: 5-(Trifluoromethyl)pyridin-2-amine serves as a crucial intermediate in the multi-step synthesis of Divarasib, a KRAS G12C inhibitor. [] While the provided research does not delve into the specific interactions of Divarasib with its target, KRAS G12C inhibitors are known to bind to a specific pocket in the KRAS G12C protein, locking it in an inactive state and inhibiting its downstream signaling, which is often implicated in cancer development.
Q3: Are there any insights into the crystal structure and intermolecular interactions of 5-(Trifluoromethyl)pyridin-2-amine?
A: Research indicates that in the crystalline state, 5-(Trifluoromethyl)pyridin-2-amine molecules arrange themselves into centrosymmetric dimers. [] This dimer formation arises from specific intermolecular interactions, namely N—H⋯N hydrogen bonds, which provide stability to the crystal lattice.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-](/img/structure/B1269187.png)
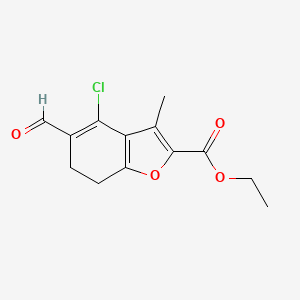




![3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B1269205.png)
